4-Chloro-5-fluoro-2-methoxypyrimidine
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Overview
Description
4-Chloro-5-fluoro-2-methoxypyrimidine is a chemical compound with the molecular formula C5H4ClFN2O . It has a molecular weight of 162.55 g/mol . This compound is used as a chlorination agent in the synthesis of organic compounds .
Synthesis Analysis
The synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine involves the amination reaction of 4,5-difluoro-2-methoxybenzene and triphosgene .Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-5-fluoro-2-methoxypyrimidine . The InChI code is 1S/C5H4ClFN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 . The canonical SMILES representation is COC1=NC=C(C(=N1)Cl)F .Physical And Chemical Properties Analysis
4-Chloro-5-fluoro-2-methoxypyrimidine has a molecular weight of 162.55 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . This compound has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . The exact mass and monoisotopic mass are both 161.9996186 g/mol . The topological polar surface area is 35 Ų, and it has a heavy atom count of 10 .Scientific Research Applications
Pharmacology
In pharmacology, 4-Chloro-5-fluoro-2-methoxypyrimidine is a valuable intermediate for the synthesis of various pharmacologically active molecules. Its pyrimidine core is a common motif in many drug molecules, and the presence of chloro and fluoro substituents can significantly affect the biological activity of these compounds. It is used in the development of kinase inhibitors, which are important in cancer treatment as they can inhibit cell growth and proliferation .
Material Science
Within material science, this compound serves as a precursor in the development of new materials with potential electronic or photonic properties. The halogenated pyrimidine ring can be incorporated into larger organic frameworks, contributing to the materials’ stability and electronic characteristics, which are essential for creating advanced semiconductors and conductive polymers .
Chemical Synthesis
4-Chloro-5-fluoro-2-methoxypyrimidine: is extensively used in chemical synthesis as a building block for the construction of more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent for constructing heterocyclic compounds, which are crucial in developing new chemical entities for further research and development .
Life Science Research
In life sciences, this chemical is utilized in the study of nucleic acid analogs due to its structural similarity to the pyrimidine bases found in DNA and RNA. Researchers can use it to investigate the interactions within nucleic acids or between nucleic acids and proteins, aiding in the understanding of genetic regulation and expression .
Analytical Chemistry
Analytical chemists employ 4-Chloro-5-fluoro-2-methoxypyrimidine as a standard or reference compound in various analytical techniques. Its well-defined structure and properties make it suitable for calibrating instruments or validating methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are used to analyze complex mixtures and identify unknown substances .
Chromatography
In chromatographic applications, the compound is used to study retention behaviors and develop new chromatographic methods. Its unique combination of polar and non-polar groups allows for exploration in the separation of compounds based on polarity and size, which is fundamental in the purification processes of pharmaceuticals and other chemicals .
Safety and Hazards
properties
IUPAC Name |
4-chloro-5-fluoro-2-methoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXQCZHNMNMMEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702220 |
Source
|
Record name | 4-Chloro-5-fluoro-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1801-06-5 |
Source
|
Record name | 4-Chloro-5-fluoro-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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